H-TYR-ILE-OH

Description

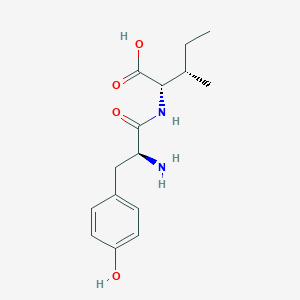

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMCQRFHJRIPU-XDTLVQLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Characteristics of H-TYR-ILE-OH (Tyrosyl-Isoleucine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-TYR-ILE-OH, chemically known as Tyrosyl-Isoleucine, is a dipeptide composed of the amino acids tyrosine and isoleucine. As a product of protein catabolism or incomplete protein digestion, this dipeptide is of interest to researchers in various fields, including biochemistry, pharmacology, and drug development.[1] The presence of a phenolic hydroxyl group from tyrosine and a bulky hydrophobic side chain from isoleucine suggests potential for diverse biological activities, including antioxidant and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the core physicochemical properties, potential biological activities, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of computed data from publicly available databases and estimations based on the properties of its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₄ | PubChem[2] |

| Molecular Weight | 294.35 g/mol | PubChem[2] |

| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | PubChem[2] |

| Calculated XLogP3 | -1.8 | PubChem[2] |

| Experimental LogP | -0.69 | PubChem |

| Predicted pKa (Strongest Acidic) | 3.73 | Human Metabolome Database |

| Predicted pKa (Strongest Basic) | 8.80 | Human Metabolome Database |

| Predicted Isoelectric Point (pI) | ~5.5 | Estimated based on constituent amino acid pKa values |

| Predicted Water Solubility | 1.22 g/L | ALOGPS |

| Physical Description | Solid | Human Metabolome Database |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. Below are the expected and observed characteristics based on its structure and data from similar compounds.

Mass Spectrometry (MS)

-

Precursor Ion ([M+H]⁺): 295.1652 m/z

-

Observed MS/MS Fragments: Key fragments observed in ion trap mass spectrometry include m/z values of 278, 249.1, and 136. The fragment at m/z 136 is a characteristic immonium ion of Tyrosine.

The fragmentation pattern of protonated dipeptides in ESI-MS/MS typically involves cleavage of the peptide bond, leading to the formation of b- and y-ions. For this compound, the primary fragmentation pathways are expected to be as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectra for this compound are not available in the searched databases. However, characteristic chemical shifts can be predicted based on the structures of tyrosine and isoleucine.

-

¹H NMR: Expected signals would include aromatic protons from the tyrosine side chain (around 6.8-7.2 ppm), the α-protons of both amino acids, and the aliphatic protons of the isoleucine side chain.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the C-terminus, aromatic carbons of tyrosine, and the aliphatic carbons of both amino acid backbones and the isoleucine side chain.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized, yet detailed, methodologies that can be adapted for the synthesis, purification, and biological evaluation of this dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a standard and effective method for the synthesis of this compound.

Workflow for Solid-Phase Synthesis of this compound:

Methodology:

-

Resin Preparation: Swell Fmoc-Ile-Wang resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the isoleucine.

-

Amino Acid Coupling: Activate Fmoc-Tyr(tBu)-OH with a coupling reagent such as HBTU in the presence of a base like DIPEA, and add it to the deprotected resin.

-

Final Deprotection: Remove the Fmoc group from the N-terminal tyrosine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove the t-butyl protecting group from the tyrosine side chain.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

Methodology:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of this compound.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Biological Activity Assays

Based on its constituent amino acids, this compound is predicted to have antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow for DPPH Assay:

Methodology:

-

Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the peptide solutions and the DPPH solution to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Principle: The ACE inhibitory activity can be measured using a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to produce hippuric acid (HA). The amount of HA produced is quantified by HPLC or spectrophotometry.

Methodology:

-

Pre-incubate ACE with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Stop the reaction after a defined incubation period by adding a strong acid (e.g., HCl).

-

Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the HA in water or mobile phase.

-

Quantify the amount of HA using RP-HPLC with UV detection at 228 nm.

-

Calculate the percentage of ACE inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

While no specific studies have directly linked this compound to particular signaling pathways, the biological activities of its constituent amino acids suggest potential interactions with pathways involved in cellular stress responses and metabolism.

-

Antioxidant-Related Pathways: Tyrosine-containing peptides are known to possess antioxidant properties. These effects may be mediated through the modulation of intracellular signaling pathways such as the Nrf2-Keap1 pathway , which is a master regulator of the antioxidant response.

-

Metabolic Signaling: Isoleucine, a branched-chain amino acid, has been shown to influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound could modulate this pathway, although this requires experimental validation.

Logical Relationship of Potential Signaling Pathway Modulation:

Conclusion

This compound is a dipeptide with predicted physicochemical and biological properties that warrant further experimental investigation. While specific data for this molecule is sparse, this guide provides a foundational understanding based on its constituent amino acids and established methodologies in peptide science. The provided experimental workflows offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to validate its potential antioxidant and ACE inhibitory activities. Future studies are needed to elucidate its precise biological functions and the signaling pathways through which it may exert its effects, which could pave the way for its application in drug development and nutritional science.

References

An In-depth Technical Guide to the Tyr-Ile Dipeptide: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Isoleucine (Tyr-Ile) is a small biomolecule composed of the amino acids Tyrosine and Isoleucine. While specific literature on the discovery and unique biological functions of Tyr-Ile is not extensively detailed, its constituent amino acids play critical roles in various physiological processes. This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and characterization of the Tyr-Ile dipeptide. It is designed to serve as a practical resource for researchers in peptide chemistry, pharmacology, and drug development, offering detailed experimental protocols and data interpretation guidelines. Furthermore, this guide explores the potential biological significance of Tyr-Ile by examining the known roles of related tyrosine-containing dipeptides and general dipeptide signaling mechanisms.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to metabolic regulation.[1] Tyrosine, an aromatic amino acid, is a precursor for several important neurotransmitters and hormones. Isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic function. The combination of these two amino acids into the Tyr-Ile dipeptide presents a molecule with potential for unique bioactivities.

This guide focuses on the practical aspects of working with Tyr-Ile, providing detailed protocols for its chemical and enzymatic synthesis, as well as modern analytical techniques for its characterization. The information presented herein is compiled from established methodologies in peptide science and is adapted for the specific case of Tyr-Ile.

Synthesis of Tyr-Ile Dipeptide

The synthesis of Tyr-Ile can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The most common methods are Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and enzymatic synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis due to its efficiency and ease of purification.[2] The following protocol is based on the Fmoc/tBu strategy.

Experimental Protocol: SPPS of Tyr-Ile

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Ile-Wang resin (0.5 mmol/g). Weigh 200 mg of the resin (0.1 mmol) and place it in a peptide synthesis vessel.

-

Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes with gentle agitation.[2]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours.[2]

-

Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ile

References

The Enigmatic Dipeptide: An In-depth Technical Guide on the Biological Role and Significance of H-TYR-ILE-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-TYR-ILE-OH, or Tyrosyl-Isoleucine, represents a molecule of scientific interest primarily as a product of protein catabolism. While specific, direct biological roles and signaling pathways for this compound are not extensively documented, an examination of its constituent amino acids, L-Tyrosine and L-Isoleucine, provides a foundational understanding of its potential physiological relevance. This technical guide synthesizes the current, albeit limited, knowledge on Tyrosyl-Isoleucine and delves into the well-established functions of its components to offer a comprehensive perspective for researchers and professionals in drug development. The potential of dipeptides in various therapeutic and biotechnological applications underscores the importance of continued investigation into molecules like this compound.

Introduction to this compound (Tyrosyl-Isoleucine)

This compound is a dipeptide composed of the amino acids L-Tyrosine and L-Isoleucine linked by a peptide bond. Dipeptides are intermediates in protein digestion and metabolism. While some dipeptides are known to have distinct physiological or cell-signaling effects, many are transient molecules that are further broken down into their constituent amino acids.[1] The Human Metabolome Database classifies Tyrosyl-Isoleucine as an "expected" metabolite, indicating that while it is a predicted product of protein breakdown, it has not been definitively identified in human tissues or biofluids.[1] This suggests that this compound may have a short half-life in biological systems.

The primary significance of Tyrosyl-Isoleucine in a broader context may lie in its physicochemical properties and its role as a building block. For instance, tyrosine-containing dipeptides have been utilized in cell culture media formulations to enhance the solubility and delivery of the poorly soluble tyrosine, thereby improving cell viability and productivity in biopharmaceutical manufacturing.[2]

Biological Roles of Constituent Amino Acids

To infer the potential biological significance of this compound, it is essential to understand the well-documented roles of L-Tyrosine and L-Isoleucine.

L-Tyrosine: A Versatile Aromatic Amino Acid

L-Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine.[3][4] It is a precursor to several critical biomolecules and plays a central role in various physiological processes.

-

Neurotransmitter and Hormone Synthesis: Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental for mood regulation, stress response, and cognitive functions. It is also a key component in the synthesis of thyroid hormones (thyroxine and triiodothyronine), which regulate metabolism.

-

Signal Transduction: The phenolic hydroxyl group of tyrosine can be phosphorylated by protein kinases. Tyrosine phosphorylation is a critical post-translational modification in signal transduction cascades, regulating cellular processes such as growth, differentiation, and metabolism.

-

Enzyme Function and Protein Structure: As a proteinogenic amino acid, tyrosine is integral to the structure and function of countless proteins and enzymes.

L-Isoleucine: An Essential Branched-Chain Amino Acid

L-Isoleucine is one of the three branched-chain amino acids (BCAAs) and is essential in the human diet. It plays a vital role in metabolism, muscle physiology, and immune function.

-

Protein Synthesis and Muscle Metabolism: Isoleucine is a crucial component for the synthesis of new proteins, particularly in muscle tissue. It can also be catabolized to provide energy.

-

Regulation of Glucose Metabolism: Isoleucine has been shown to stimulate glucose uptake in muscle cells and may play a role in regulating blood sugar levels.

-

Immune Response: Studies suggest that isoleucine is involved in modulating the immune system, including enhancing the function of immune cells.

Potential Significance of this compound in Research and Drug Development

While direct evidence is scarce, the properties of this compound and its constituent amino acids suggest potential areas of interest for researchers and drug development professionals.

-

Nutraceutical and Supplement Development: Given the roles of tyrosine in cognitive function and isoleucine in muscle metabolism, this compound could be explored as a component in nutritional supplements, provided it demonstrates favorable absorption and bioavailability.

-

Drug Delivery: The dipeptide structure may offer advantages in terms of stability and transport across biological membranes compared to individual amino acids. This could be leveraged in the design of peptide-based drugs or as a carrier for other therapeutic agents.

-

Biotechnology: As previously mentioned, the enhanced solubility of tyrosine in dipeptide form is a valuable attribute in cell culture technology for the production of therapeutic proteins.

A modified version of the Tyr-Ile dipeptide, known as Dihexa (N-hexanoic-Tyr-Ile-(6) aminohexanoic amide), has been investigated for its cognitive-enhancing properties. Dihexa is a derivative of angiotensin IV and has been shown to potentiate the activity of hepatocyte growth factor (HGF) at its receptor, c-Met. This highlights the potential for chemically modified dipeptides based on the Tyr-Ile scaffold in drug discovery.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | PubChem |

| Molecular Weight | 294.35 g/mol | PubChem |

| LogP (Predicted) | -1.8 | PubChem |

| LogP (Experimental) | -0.69 | Human Metabolome Database |

Experimental Protocols

Due to the limited research on this compound, specific experimental protocols for this dipeptide are not established. However, researchers can adapt standard methodologies used for studying other dipeptides and amino acids.

Synthesis of this compound

Standard solid-phase or liquid-phase peptide synthesis protocols can be employed for the chemical synthesis of this compound. A historical synthesis of the related tripeptide L-Cysteinyl-L-tyrosyl-L-isoleucine was reported in 1954, and similar principles would apply.

In Vitro Biological Assays

-

Cell Viability and Proliferation Assays: To assess the effect of this compound on different cell lines, standard assays such as MTT, XTT, or trypan blue exclusion can be used.

-

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro kinetic assays can be performed to determine inhibitory constants (e.g., IC50, Ki).

-

Receptor Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) could be used to investigate the interaction of this compound with specific receptors.

In Vivo Studies

-

Pharmacokinetic Analysis: Following administration to animal models, blood and tissue samples can be collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide using techniques like LC-MS/MS.

-

Behavioral Models: To investigate potential neurological effects, animal models of anxiety, depression, or cognitive impairment can be utilized.

Signaling Pathways and Logical Relationships

As there are no known signaling pathways directly modulated by this compound, we can visualize the established pathways of its constituent amino acids to provide a framework for potential investigation.

L-Tyrosine Signaling and Metabolism

The following diagram illustrates the central role of L-Tyrosine as a precursor to key neurotransmitters and hormones.

Caption: Metabolic fate of L-Tyrosine.

L-Isoleucine and mTOR Signaling

Branched-chain amino acids like L-Isoleucine are known to activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.

Caption: L-Isoleucine's role in mTORC1 signaling.

Conclusion and Future Directions

This compound remains a largely uncharacterized dipeptide. While its direct biological significance is yet to be elucidated, its constituent amino acids, L-Tyrosine and L-Isoleucine, are of profound importance in human physiology. Future research should focus on determining the in vivo presence and concentration of this compound, its pharmacokinetic profile, and its potential interactions with biological targets. The exploration of chemically modified analogs, inspired by molecules like Dihexa, may also prove to be a fruitful avenue for drug discovery. For now, this guide provides a comprehensive overview based on the available data, offering a solid foundation for further scientific inquiry into this enigmatic dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Tyrosyl-Isoleucine (HMDB0029108) [hmdb.ca]

- 2. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

The Multifaceted Bioactivity of Tyrosine-Isoleucine Dipeptide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Tyrosine-Isoleucine (Tyr-Ile), a small molecule with significant biological potential, has garnered increasing interest within the scientific community. While research into its specific effects is ongoing, existing studies, primarily focusing on its role in neurotransmitter metabolism, point towards a nuanced and potentially therapeutic bioactivity. This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo effects of Tyr-Ile and related tyrosine-containing dipeptides. It aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. It is important to note that while data on Tyr-Ile is emerging, much of the broader understanding is derived from studies of other Tyr-containing dipeptides, which are included here to provide a more complete context.

In Vivo Effects on Catecholamine Metabolism

The most well-documented in vivo effect of the Tyr-Ile dipeptide is its influence on catecholamine metabolism in the brain. Catecholamines, such as dopamine and noradrenaline, are crucial neurotransmitters involved in a wide range of physiological and cognitive processes.

Modulation of Dopamine and Noradrenaline Turnover

Oral administration of Ile-Tyr has been shown to have distinct effects on the metabolism of dopamine and noradrenaline in the mouse brainstem.[1][2] A study comparing Ile-Tyr with other Tyr-containing dipeptides like Ser-Tyr and Tyr-Pro revealed that Ile-Tyr administration led to an increase in dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1] In contrast, Ser-Tyr administration significantly increased noradrenaline turnover, while Tyr-Pro suppressed dopamine turnover.[1] These findings highlight the specific and differential effects that Tyr-containing dipeptides can exert on central noradrenergic systems.[1]

Table 1: Effects of Tyr-Containing Dipeptides on Catecholamine Metabolism in Mouse Brainstem

| Dipeptide | Dopamine Level | HVA Level | DOPAC Level | Noradrenaline Turnover |

| Ile-Tyr | Increased | Increased | Increased | No significant change |

| Ser-Tyr | No significant change | No significant change | No significant change | Significantly increased |

| Tyr-Pro | Decreased turnover | - | - | - |

Source: Data synthesized from PubMed Central.

Potential Antioxidant Activity

Tyrosine-containing dipeptides are recognized for their antioxidant properties, primarily acting as radical scavengers. The presence of the tyrosine residue, with its electron/hydrogen donating ability, is a key driver of this activity. Studies on a range of synthetic dipeptides have shown that those containing Tyr and Trp exhibit the highest radical scavenging activities in both ABTS and ORAC assays.

The position of the tyrosine residue within the dipeptide sequence can also influence its antioxidant efficacy. Dipeptides with Tyr at the N-terminus have been reported to show stronger antioxidant activities than those with Tyr at the C-terminus.

Table 2: Antioxidant Activity of Representative Tyr-Containing Dipeptides

| Dipeptide | Assay | Antioxidant Capacity (µmol TE/µmol peptide) |

| Tyr-containing dipeptides (general) | ABTS | 0.69 - 4.97 |

| Tyr-containing dipeptides (general) | ORAC | 0.69 - 4.97 |

| Dipeptides with N-terminal Tyr | TEAC | Average 4.81 ± 0.10 |

| Dipeptides with C-terminal Tyr | TEAC | Average 1.70 ± 0.27 |

Source: Data synthesized from ResearchGate and MDPI.

Experimental Protocols

In Vivo Catecholamine Metabolism Study

-

Animal Model: Male ICR mice (7-9 weeks old).

-

Administration: Oral gavage of dipeptides (e.g., Ile-Tyr, Ser-Tyr, Tyr-Pro) or Tyr alone, dissolved in water.

-

Sample Collection: Brainstem tissues are collected at specified time points post-administration.

-

Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine, noradrenaline, and their metabolites (HVA, DOPAC, MHPG) in the brainstem homogenates.

In Vitro Antioxidant Activity Assays

-

ABTS Radical Scavenging Assay: This assay measures the ability of the dipeptide to scavenge the stable radical cation ABTS•+. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay evaluates the capacity of the dipeptide to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is determined by the area under the fluorescence decay curve.

Signaling Pathways

The primary mechanism by which Tyr-Ile and other tyrosine-containing dipeptides are thought to exert their effects on catecholamine metabolism is by increasing the bioavailability of tyrosine, the precursor for catecholamine synthesis, in the brain. Oral administration of these dipeptides can lead to increased serum and brain tyrosine levels.

Future Directions and Conclusion

The Tyr-Ile dipeptide presents a promising area for further research and development. Its demonstrated ability to modulate catecholamine metabolism in vivo suggests potential applications in neurological and psychiatric disorders where these neurotransmitter systems are dysregulated. Furthermore, its likely antioxidant properties warrant investigation for conditions associated with oxidative stress.

Future studies should focus on elucidating the precise molecular mechanisms underlying the effects of Tyr-Ile, including its interaction with specific transporters and receptors. Comprehensive in vitro studies are needed to fully characterize its antioxidant potential and to explore other possible biological activities. As our understanding of this and other Tyr-containing dipeptides grows, so too will the potential for their translation into novel therapeutic strategies. This guide serves as a starting point for these future endeavors, providing a solid foundation of the current knowledge in the field.

References

An In-depth Technical Guide on the Putative Mechanism of Action of H-TYR-ILE-OH

Disclaimer: Direct experimental studies on the specific mechanism of action of the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine) are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological roles of its constituent amino acids, L-Tyrosine and L-Isoleucine, and by drawing parallels with structurally similar dipeptides. The experimental protocols and signaling pathways described herein are proposed for investigatory purposes.

Introduction

This compound, or Tyrosyl-Isoleucine, is a dipeptide composed of the amino acids tyrosine and isoleucine.[1] While many dipeptides are transient intermediates in protein metabolism, some exhibit distinct physiological or cell-signaling activities.[1] Dipeptides containing tyrosine, an aromatic amino acid, have been noted for their potential antioxidant and other biological activities.[2] Given the roles of its constituent amino acids in neurotransmitter synthesis and metabolic regulation, this compound is a candidate for further investigation into its potential therapeutic effects. This document outlines a theoretical framework for its mechanism of action and proposes experimental approaches to validate these hypotheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing relevant in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | PubChem[3] |

| Molecular Weight | 294.35 g/mol | PubChem[3] |

| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | PubChem |

| LogP (experimental) | -0.69 | Human Metabolome Database |

Table 1: Physicochemical Properties of this compound

Hypothesized Mechanisms of Action

The biological activity of this compound could be multifaceted, potentially stemming from the synergistic effects of its constituent amino acids or from the unique properties of the dipeptide itself.

3.1. Neuromodulatory Effects via Precursor Supply

L-Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. A primary hypothesized mechanism is that this compound, upon hydrolysis in vivo, could increase the bioavailability of L-Tyrosine in the central nervous system, thereby influencing catecholaminergic pathways.

-

Proposed Signaling Pathway: Catecholamine Synthesis

The diagram below illustrates the potential role of this compound in the catecholamine synthesis pathway.

Caption: Putative role of this compound in catecholamine synthesis.

3.2. Antioxidant Activity

Dipeptides containing tyrosine are known to possess antioxidant properties. The phenolic group of tyrosine can act as a hydrogen donor to neutralize free radicals. This compound may exert antioxidant effects by directly scavenging reactive oxygen species (ROS) or by modulating endogenous antioxidant defense systems.

-

Proposed Signaling Pathway: Nrf2-ARE Pathway Activation

A potential mechanism for indirect antioxidant activity is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

References

H-Tyr-Ile-OH Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Tyrosyl-Isoleucine-OH (H-Tyr-Ile-OH) is a small biomolecule with significant potential in therapeutic applications. Composed of the aromatic amino acid Tyrosine (Tyr) and the hydrophobic, aliphatic amino acid Isoleucine (Ile), its structure suggests a range of biological activities, from antioxidant and antihypertensive effects to neuromodulatory functions. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more potent and selective analogs for drug development.

This technical guide provides an in-depth overview of the core principles governing the bioactivity of this compound. While specific quantitative data for this dipeptide is limited in publicly available literature, this guide synthesizes information from closely related analogs to elucidate key SAR principles. It details experimental protocols for assessing its biological activities and visualizes relevant pathways and workflows to aid in further research and development.

Core Structure-Activity Relationship Principles

The biological activity of dipeptides is intrinsically linked to the physicochemical properties of their constituent amino acids and their sequence. For this compound, the key determinants of its activity are the phenolic side chain of Tyrosine and the bulky, hydrophobic side chain of Isoleucine.

The Role of the Tyrosine Residue:

The Tyrosine residue is a crucial pharmacophore in many bioactive peptides. Its phenolic hydroxyl group can act as a hydrogen donor, which is fundamental to its antioxidant properties by neutralizing free radicals.[1][2] The aromatic ring of Tyrosine also facilitates π-π stacking and hydrophobic interactions with biological targets such as enzyme active sites and receptors.[3]

The Influence of the N-Terminal Position:

Studies on various Tyr-containing dipeptides have demonstrated that the position of the Tyrosine residue significantly impacts its activity. When Tyrosine is at the N-terminus, as in this compound, its antioxidant activity is generally enhanced compared to when it is at the C-terminus.[1] This is attributed to the influence of the free amino group on the electronic properties of the phenolic ring.

The Contribution of the Isoleucine Residue:

The Isoleucine residue at the C-terminus influences the overall hydrophobicity and steric profile of the dipeptide. These properties are critical for its interaction with biological membranes and the hydrophobic pockets of enzymes and receptors. The size and branching of the isobutyl side chain of Isoleucine can affect the peptide's conformational flexibility and binding affinity to its target. For instance, in the context of angiotensin-converting enzyme (ACE) inhibition, hydrophobic amino acids at the C-terminus are known to contribute positively to the inhibitory activity.[4]

Table 1: Summary of General Structure-Activity Relationship Principles for this compound

| Structural Feature | Contribution to Bioactivity |

| Tyrosine (Tyr) Residue | - Phenolic hydroxyl group acts as a hydrogen donor for antioxidant activity.- Aromatic ring participates in π-π stacking and hydrophobic interactions with biological targets. |

| N-Terminal Position of Tyr | - Generally enhances antioxidant activity compared to a C-terminal position. |

| Isoleucine (Ile) Residue | - Contributes to the overall hydrophobicity of the dipeptide, influencing membrane permeability and interaction with hydrophobic binding pockets.- The steric bulk of the isobutyl side chain affects conformational freedom and binding affinity. |

Potential Biological Activities and Illustrative Quantitative Data

Based on its structural components, this compound is predicted to exhibit several biological activities. The following sections explore these potential activities, supported by illustrative quantitative data from structurally similar dipeptides to highlight the principles of SAR.

Antioxidant Activity

Dipeptides containing Tyrosine are well-documented for their antioxidant properties, primarily their ability to scavenge free radicals. The phenolic hydroxyl group of Tyrosine can donate a hydrogen atom to stabilize radicals, thus mitigating oxidative stress.

Table 2: Illustrative Antioxidant Activity of Tyr-Containing Dipeptides (DPPH Radical Scavenging Assay)

| Dipeptide | IC50 (µM) | Reference |

| Tyr-Ala | Not specified, but showed protective effects | |

| Tyr-Pro | Not specified, but demonstrated analgesic effects potentially linked to antioxidant pathways | |

| Arg-Tyr | Potent hydroxyl radical scavenger | |

| Trp-Tyr | High antioxidant capacity | |

| Tyr-Tyr | High antioxidant capacity |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of peptides.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test dipeptide (this compound) in methanol or a suitable solvent.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the dipeptide solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

The final volume in each well should be constant. A control well should contain the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination:

-

Plot the percentage of scavenging activity against the different concentrations of the dipeptide.

-

The IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals, is determined from the graph.

-

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. The inhibition of ACE is a key mechanism for managing hypertension. Peptides containing aromatic or hydrophobic C-terminal amino acids have shown potent ACE inhibitory activity.

Table 3: Illustrative ACE Inhibitory Activity of Tyr-Containing Peptides

| Peptide | IC50 (µM) | Reference |

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | 4.7 | |

| Ala-Tyr | 0.037 mg/mL | |

| Leu-Tyr | 0.107 mM (competitive inhibition) | |

| Tyr-Pro | Not specified, but analogs show activity |

Note: This table provides illustrative data to show the potential for Tyr-containing peptides to inhibit ACE. The activity is highly sequence-dependent.

Experimental Protocol: ACE Inhibition Assay (HPLC-based)

This protocol describes a common method for measuring ACE inhibitory activity using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Reagents:

-

Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., Tris-HCl buffer with NaCl).

-

Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL).

-

Prepare various concentrations of the test dipeptide (this compound).

-

Captopril can be used as a positive control.

-

-

Enzymatic Reaction:

-

Pre-incubate the ACE solution with the dipeptide solution (or control) at 37°C for a short period (e.g., 10 minutes).

-

Add the HHL substrate solution to start the reaction.

-

Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

HPLC Analysis:

-

Filter the reaction mixture.

-

Inject a sample into an HPLC system equipped with a C18 column.

-

The mobile phase is typically a gradient of acetonitrile in water with trifluoroacetic acid.

-

Monitor the elution of the product, hippuric acid (HA), by UV detection at a specific wavelength (e.g., 228 nm).

-

-

Calculation of Inhibition:

-

Quantify the amount of HA produced by integrating the peak area.

-

The percentage of ACE inhibition is calculated as follows: Inhibition (%) = [(Peak Area_control - Peak Area_sample) / Peak Area_control] x 100

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the dipeptide concentrations to determine the IC50 value.

-

Opioid Receptor Modulation

The N-terminal Tyrosine residue is a hallmark of endogenous opioid peptides like enkephalins and endorphins, where it is essential for binding to opioid receptors. Therefore, it is plausible that this compound could exhibit some affinity for these receptors.

Table 4: Illustrative Opioid Receptor Binding Affinity of Tyr-Containing Peptides

| Peptide | Receptor | Ki (nM) | Reference |

| Tyr-c[D-Lys-Phe-Tyr-Gly] | µ-opioid | 14 | |

| Tyr-D-Arg (Kyotorphin) | - | Potent analgesic | |

| Tyr-Pro | - | Analgesic activity demonstrated |

Note: This table provides examples of Tyr-containing peptides with opioid receptor activity. The affinity and efficacy are highly dependent on the full peptide sequence and conformation.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general overview of a competitive binding assay to determine the affinity of a compound for a specific receptor.

-

Preparation of Materials:

-

Prepare cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

-

Select a suitable radioligand with high affinity for the receptor (e.g., [³H]DAMGO).

-

Prepare various concentrations of the unlabeled test dipeptide (this compound).

-

-

Binding Reaction:

-

In assay tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test dipeptide.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Potential Signaling Pathways

Given the potential antioxidant activity of this compound, it may modulate intracellular signaling pathways sensitive to the cellular redox state. One such critical pathway is the PI3K/Akt pathway, which is involved in cell survival, proliferation, and metabolism. Oxidative stress is known to dysregulate this pathway, and antioxidants can restore its normal function. For example, the dipeptide Tyr-Ala has been shown to regulate the PI3K/Akt signaling pathway in the context of hyperglycemia-induced oxidative stress.

Conclusion and Future Directions

The dipeptide this compound possesses a chemical structure that suggests a promising profile of biological activities, including antioxidant, ACE inhibitory, and potential neuromodulatory effects. The principles of its structure-activity relationship are likely governed by the interplay between the phenolic group of the N-terminal Tyrosine and the hydrophobic nature of the C-terminal Isoleucine.

However, a significant gap exists in the literature regarding specific quantitative SAR data for this compound and its direct analogs. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Modifications could include:

-

Substitution on the aromatic ring of Tyrosine.

-

Replacement of Isoleucine with other hydrophobic or aliphatic amino acids.

-

Esterification or amidation of the C-terminus.

-

Introduction of peptidomimetic modifications to enhance stability and bioavailability.

Such studies, employing the experimental protocols detailed in this guide, would provide the crucial quantitative data needed to build robust QSAR models. This will ultimately enable the rational design of novel, potent, and selective therapeutic agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Therapeutic Potential of Tyr-Ile Based Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosine-Isoleucine (Tyr-Ile) serves as a core structural motif in synthetically modified peptides with significant therapeutic potential, most notably in the realm of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic applications of Tyr-Ile-containing compounds, with a primary focus on the potent nootropic agent, Dihexa. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for pivotal assays, and illustrates critical signaling pathways and workflows using Graphviz diagrams. While the unmodified Tyr-Ile dipeptide exhibits some evidence of antioxidant and neuromodulatory activity, the majority of robust therapeutic findings are associated with its modified analogue, Dihexa.

Introduction: From a Simple Dipeptide to a Potent Nootropic

The dipeptide Tyr-Ile, in its unmodified form, has been investigated for its potential biological activities. Research suggests that tyrosine-containing peptides can exhibit antioxidant properties due to the hydrogen-donating ability of the phenolic hydroxyl group of tyrosine.[1] Additionally, studies on similar dipeptides, such as Ile-Tyr, have indicated a potential role in modulating neurotransmission by increasing noradrenergic turnover.[2] However, the therapeutic applications of the standalone Tyr-Ile dipeptide are not extensively documented.

The most significant therapeutic interest in the Tyr-Ile motif arises from its incorporation into the synthetic peptide N-hexanoic-Tyr-Ile-(6) aminohexanoic amide , known as Dihexa .[3] Dihexa is a potent, orally active, and blood-brain barrier-permeable angiotensin IV analogue that has demonstrated remarkable efficacy in preclinical models of cognitive impairment and neurodegenerative diseases, particularly Alzheimer's disease.[3][4]

Dihexa: A Potent Modulator of the HGF/c-Met Signaling Pathway

The primary mechanism of action of Dihexa involves the potentiation of the Hepatocyte Growth Factor (HGF) signaling pathway through its receptor, c-Met, a receptor tyrosine kinase. Dihexa acts as an allosteric modulator, binding to HGF and facilitating its dimerization, which is a prerequisite for c-Met activation. This activation triggers a cascade of downstream signaling events that promote synaptogenesis, neurogenesis, and cell survival, ultimately leading to improved cognitive function.

Signaling Pathway

The binding of the HGF-Dihexa complex to the c-Met receptor leads to its autophosphorylation and the subsequent activation of multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell growth, proliferation, survival, and motility. In the context of neurodegeneration, the activation of the HGF/c-Met pathway by Dihexa has been shown to be neuroprotective, anti-inflammatory, and to promote the formation of new synaptic connections.

Quantitative Data from Preclinical Studies

Dihexa has demonstrated significant efficacy in various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Dihexa

| Parameter | Model | Treatment | Result | Reference |

| Dendritic Spine Density | Rat Hippocampal Neuronal Culture | 5 days with Dihexa | ~3-fold increase in spines per 50-µm of dendrite (41 spines with Dihexa vs. 15 with vehicle) | |

| c-Met Phosphorylation | HEK 293 Cells | Sub-threshold HGF + Dihexa (10⁻¹² M) | Synergistic activation of c-Met | |

| Cell Scattering | MDCK Cells | Dihexa (10⁻¹⁰ M) | Potentiation of HGF-dependent cell scattering |

Table 2: In Vivo Efficacy of Dihexa

| Parameter | Model | Treatment | Result | Reference |

| Cognitive Function (Morris Water Maze) | Scopolamine-induced amnesia in rats | 1.0 nmol Dihexa (i.c.v.) | Significant improvement in latency to find the hidden platform, indistinguishable from control | |

| Cognitive Function (Morris Water Maze) | Aged rats (24 months old) | 2 mg/kg/day Dihexa (oral) | Statistically significant improvement in cognitive function on most test days | |

| Cognitive Function (Morris Water Maze) | APP/PS1 mice (Alzheimer's model) | Dihexa | Restored spatial learning and cognitive functions | |

| Neuronal Loss | APP/PS1 mice | Dihexa | Increased neuronal cells and synaptophysin (SYP) protein expression | |

| Neuroinflammation | APP/PS1 mice | Dihexa | Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokine (IL-10) |

Table 3: Pharmacokinetic Properties of Dihexa in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t₁/₂) | 12.68 days | Intravenous (i.v.) | |

| Half-life (t₁/₂) | 8.83 days | Intraperitoneal (i.p.) | |

| Blood-Brain Barrier Permeability | Permeable | Intravenous (i.v.) |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Dihexa.

In Vitro Assays

This assay is used to determine the ability of Dihexa to induce the activation of the c-Met receptor by measuring its phosphorylation status.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured to near confluency.

-

Treatment: Cells are treated with varying concentrations of HGF with or without Dihexa for 30 minutes at 37°C.

-

Lysis: Cells are lysed, and protein is extracted.

-

Quantification: Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated c-Met and total c-Met.

-

Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The intensity of the bands is quantified to determine the level of c-Met phosphorylation relative to the total c-Met protein.

This assay assesses the ability of Dihexa to potentiate the HGF-induced scattering of epithelial cells, a process involving the disruption of cell-cell adhesions and increased cell motility.

Protocol:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency on coverslips.

-

Treatment: The coverslips are transferred to new plates and treated with HGF in the presence or absence of Dihexa for 48 hours.

-

Fixation and Staining: Cells are fixed and stained to visualize them.

-

Quantification: The number of cells that have migrated or "scattered" off the coverslip is quantified.

In Vivo Models

This model is used to induce a transient cognitive deficit in rodents, mimicking aspects of dementia, to test the efficacy of nootropic compounds like Dihexa. The Morris water maze is a standard behavioral test for spatial learning and memory.

Protocol:

-

Animal Model: Adult male rats are used.

-

Scopolamine Administration: Scopolamine is administered to induce cognitive deficits.

-

Dihexa Administration: Dihexa or a vehicle control is administered, typically via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral routes.

-

Morris Water Maze Task:

-

Acquisition Phase: Rats are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

The Unmodified Tyr-Ile Dipeptide: A Brief Overview

While the focus of therapeutic development has been on Dihexa, the unmodified Tyr-Ile dipeptide has been investigated for some biological activities.

-

Antioxidant Potential: Dipeptides containing tyrosine have been shown to possess radical scavenging activity. The phenolic group of tyrosine can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

-

Neuromodulatory Effects: A study on the related dipeptide, Ile-Tyr, demonstrated that its oral administration could increase noradrenergic turnover in the mouse brain. This suggests a potential for Tyr-Ile to influence catecholamine neurotransmission, which could be relevant for conditions involving neurotransmitter imbalances. This can be investigated using neurotransmitter release assays in brain tissue slices or synaptosomes.

However, it is crucial to note that dedicated studies on the specific therapeutic applications and mechanisms of action of the Tyr-Ile dipeptide are limited.

Conclusion and Future Directions

The Tyr-Ile dipeptide serves as a foundational component of the highly promising nootropic agent, Dihexa. Preclinical evidence strongly supports the therapeutic potential of Dihexa in treating cognitive decline and neurodegenerative disorders by potentiating the HGF/c-Met signaling pathway. The quantitative data from in vitro and in vivo studies are compelling, demonstrating its ability to enhance synaptogenesis, improve cognitive function, and exert neuroprotective and anti-inflammatory effects.

Future research should focus on elucidating the detailed downstream signaling pathways modulated by Dihexa and conducting long-term safety and efficacy studies in higher animal models to pave the way for potential clinical trials.

Regarding the unmodified Tyr-Ile dipeptide, further investigation is warranted to explore its specific antioxidant and neuromodulatory properties and to determine if it holds any therapeutic value independent of its role as a precursor to more complex molecules like Dihexa.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical advice. Dihexa is an experimental compound and has not been approved for human use by the FDA.

References

- 1. researchgate.net [researchgate.net]

- 2. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Metabolically Stabilized Angiotensin IV Analogs as Procognitive/Antidementia Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tyr-Ile (Tyrosyl-Isoleucine): A Putative Biomarker on the Horizon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyr-Ile (Tyrosyl-Isoleucine), a product of protein catabolism, is emerging as a molecule of interest in the landscape of biomarker discovery. While not yet conclusively identified in human tissues or biofluids, its constituent amino acids, tyrosine and isoleucine, are deeply integrated into pivotal physiological pathways, hinting at the potential diagnostic and prognostic significance of their dipeptide form.[1] This technical guide provides a comprehensive overview of the theoretical framework supporting Tyr-Ile as a potential biomarker, outlines detailed methodologies for its detection and quantification, and presents hypothetical data and signaling pathways to stimulate further investigation into its clinical utility.

Introduction: The Rationale for Investigating Tyr-Ile

Dipeptides, the smallest peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to modulation of enzymatic activity.[1] Tyr-Ile, composed of the aromatic amino acid tyrosine and the branched-chain amino acid isoleucine, is particularly compelling due to the established roles of its components in metabolic and signaling processes.

-

Tyrosine (Tyr): A precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones, tyrosine is fundamental to neurological function and metabolic regulation.

-

Isoleucine (Ile): An essential amino acid, isoleucine is crucial for protein synthesis, and its metabolism is closely linked to glucose homeostasis and muscle physiology.

The combination of these two amino acids into a single dipeptide entity raises the possibility of novel biological functions and its potential dysregulation in various pathological states, making it a prime candidate for biomarker research.

Hypothetical Data on Tyr-Ile Levels in Health and Disease

While quantitative data on Tyr-Ile in biological samples is not yet available in the literature, the following tables present hypothetical data to illustrate how Tyr-Ile concentrations might vary in different conditions, providing a framework for future studies.

Table 1: Hypothetical Plasma Concentrations of Tyr-Ile in Various Disease States

| Condition | Mean Tyr-Ile Concentration (ng/mL) | Standard Deviation (ng/mL) | Putative Significance |

| Healthy Control | 5.2 | 1.5 | Baseline physiological range |

| Metabolic Syndrome | 15.8 | 4.2 | Potential indicator of insulin resistance and altered amino acid metabolism |

| Neurodegenerative Disease | 2.5 | 0.8 | Possible reflection of impaired protein turnover or neurotransmitter precursor availability |

| Sarcopenia | 3.1 | 1.1 | Potential marker for muscle protein breakdown |

Table 2: Hypothetical Tyr-Ile Levels in Cerebrospinal Fluid (CSF) in Neurological Disorders

| Condition | Mean Tyr-Ile Concentration (pg/mL) | Standard Deviation (pg/mL) | Putative Significance |

| Healthy Control | 50.4 | 12.1 | Normal CNS baseline |

| Alzheimer's Disease | 28.9 | 8.5 | Potential link to amyloid-beta processing or neuronal degradation |

| Parkinson's Disease | 75.2 | 20.3 | Possible association with dopamine pathway dysregulation |

Experimental Protocols for Tyr-Ile Analysis

The sensitive and specific detection of Tyr-Ile in complex biological matrices is paramount for its validation as a biomarker. The following section details the primary methodologies that would be employed for its quantification.

Quantification of Tyr-Ile by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the quantification of small molecules like dipeptides due to its high sensitivity and specificity.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or CSF, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Tyr-Ile).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase.

LC-MS/MS Parameters:

-

LC Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Tyr-Ile: Precursor ion (m/z) -> Product ion (m/z)

-

¹³C₆-Tyr-Ile (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

-

Synthesis of Tyr-Ile Standard

A certified reference standard is essential for accurate quantification. Solid-phase peptide synthesis (SPPS) is a common method for producing Tyr-Ile.

-

Resin Preparation: Start with a pre-loaded Isoleucine-Wang resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of isoleucine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: Activate Fmoc-Tyrosine(tBu)-OH with a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected isoleucine on the resin.

-

Capping: Acetylate any unreacted amino groups with acetic anhydride.

-

Final Deprotection and Cleavage: Remove the N-terminal Fmoc group. Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude Tyr-Ile peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Tyr-Ile by mass spectrometry and NMR spectroscopy.

Visualization of Putative Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway involving Tyr-Ile and the experimental workflow for its analysis.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Tyr-Ile-OH

This document provides a detailed protocol for the synthesis of the dipeptide H-Tyrosine-Isoleucine-OH (H-Tyr-Ile-OH) using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-Butyl (tBu), for the permanent protection of reactive amino acid side chains. This method allows for the synthesis to be carried out under mild conditions.[1][2]

The synthesis of this compound begins with the anchoring of the C-terminal amino acid, Isoleucine, to a solid support. The peptide chain is then elongated by the sequential addition of the subsequent amino acid, Tyrosine, following cycles of Nα-Fmoc deprotection and coupling. Upon completion of the sequence, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed to yield the final product.

Materials and Reagents

| Category | Item | Notes |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin | Ideal for synthesizing peptides with a C-terminal carboxylic acid and allows for mild cleavage conditions.[3][4] |

| Amino Acids | Fmoc-Ile-OH | |

| Fmoc-Tyr(tBu)-OH | The tert-Butyl (tBu) group protects the hydroxyl side chain of Tyrosine.[5] | |

| Coupling Reagents | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | A common and efficient aminium-based coupling reagent. |

| 1-Hydroxybenzotriazole (HOBt) | An additive used to suppress racemization and improve coupling efficiency. | |

| Activation Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base used for in situ activation of amino acids. |

| Deprotection Reagent | 20% Piperidine in Dimethylformamide (DMF) | Standard reagent for the removal of the Fmoc protecting group. |

| Solvents | Dimethylformamide (DMF) | Peptide synthesis grade. |

| Dichloromethane (DCM) | ||

| Methanol (MeOH) | ||

| Diethyl ether | For peptide precipitation. | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) | A common mixture for cleavage and deprotection. |

| Washing Solvents | DMF, DCM, Isopropanol (IPA) |

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of this compound is depicted in the following diagram.

Detailed Experimental Protocols

Resin Preparation and Swelling

-

Place the 2-Chlorotrityl chloride resin (e.g., 100 mg, 1.6 mmol/g loading) into a reaction vessel.

-

Add DMF (approximately 10 mL/g of resin) to swell the resin.

-

Gently agitate the resin for 30-60 minutes at room temperature.

-

Drain the DMF from the reaction vessel.

Loading of the First Amino Acid (Fmoc-Ile-OH)

-

Dissolve Fmoc-Ile-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM (approximately 10 mL/g of resin).

-

Add the solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.

-

Drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Nα-Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin-bound peptide.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH)

-

In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and allow it to react for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound isoleucine.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.

-

Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Final Fmoc Deprotection

-

Repeat the Nα-Fmoc deprotection protocol as described in section 4.3 to remove the Fmoc group from the N-terminal Tyrosine.

Cleavage and Final Deprotection

-

After the final deprotection and washing, wash the peptidyl-resin with DCM (3 times) and methanol (3 times) and dry it under vacuum for at least 3 hours.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .

-

Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the tBu cations generated during deprotection.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to a smaller volume using a gentle stream of nitrogen or rotary evaporation.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether (approximately 10-fold excess).

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group by-products.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the synthesis.

Table 1: Reagent Equivalents for Synthesis (Based on a resin loading of 1.0 mmol/g)

| Step | Reagent | Equivalents (relative to resin functionalization) |

| First Amino Acid Loading | Fmoc-Ile-OH | 2.0 |

| DIPEA | 4.0 | |

| Amino Acid Coupling | Fmoc-Tyr(tBu)-OH | 3.0 |

| HBTU | 2.9 | |

| HOBt | 3.0 | |

| DIPEA | 6.0 |

Table 2: Reaction Times and Conditions

| Process | Reagents/Solvents | Time | Temperature |

| Resin Swelling | DMF | 30-60 min | Room Temperature |

| Amino Acid Loading | Fmoc-Ile-OH, DIPEA in DCM | 1-2 hours | Room Temperature |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5-10 min) | Room Temperature |

| Amino Acid Coupling | Activated Fmoc-Tyr(tBu)-OH in DMF | 1-2 hours | Room Temperature |

| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temperature |

Logical Relationship of SPPS Cycles

The core of solid-phase peptide synthesis is a cyclical process. The following diagram illustrates the logical relationship between the key steps in each cycle of peptide chain elongation.

References

Application Note: High-Purity Tyr-Ile Dipeptide Purification using Reversed-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to achieve high purity and yield, suitable for research and pharmaceutical applications. This document outlines the physicochemical properties of Tyr-Ile, a comprehensive experimental protocol for both analytical and preparative scale purification, and includes data presentation in tabular format for clarity.

Introduction

The dipeptide Tyr-Ile is of significant interest in biochemical and pharmaceutical research. Accurate and efficient purification is critical for its use in various applications, including in-vivo studies, monoclonal antibody production, and as an analytical standard.[1] Reversed-phase HPLC is a powerful and widely used technique for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[1][2][3] This protocol leverages the hydrophobicity of the Tyr-Ile dipeptide for effective separation on a C18 stationary phase.

Physicochemical Properties of Tyr-Ile

A thorough understanding of the physicochemical properties of Tyr-Ile is essential for developing an effective HPLC purification method.

| Property | Value | Source |

| Molecular Weight | 294.35 g/mol | Calculated |

| Isoelectric Point (pI) | ~5.46 | Calculated |

| Hydrophobicity | Moderately Hydrophobic | Based on Amino Acid Composition |

Calculations are based on the individual amino acid properties. The isoelectric point is estimated by averaging the pKa of the N-terminal amino group (~9.11 for Tyr) and the C-terminal carboxyl group (~2.36 for Ile).

Experimental Protocols

Materials and Reagents

-

Crude Tyr-Ile dipeptide

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm syringe filters

Equipment

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Lyophilizer

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[4]

Analytical HPLC Method Development

The initial separation method is developed on an analytical scale to optimize the purification parameters before scaling up.

Protocol:

-

Sample Preparation: Dissolve the crude Tyr-Ile peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm (due to the tyrosine residue).

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

-

-